molecular formula C63H84N20O13 B125324 deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 CAS No. 157702-46-0

deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2

Cat. No.: B125324
CAS No.: 157702-46-0
M. Wt: 1329.5 g/mol
InChI Key: MLJAEWOGJARIPY-NTXUYPKOSA-N
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Description

deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂ is a synthetic peptide antagonist of the vasopressin V1a receptor. Its structure includes a deaminated phenylalanine residue substituted with an azide group at the para position (Phe(4-N3)), a methylated D-tyrosine (D-Tyr(Me)), and a C-terminal amide. This peptide is radiolabeled with iodine (¹²⁵I) for binding studies, enabling precise characterization of V1a receptor interactions. It exhibits high affinity for the V1a receptor, with binding kinetics and selectivity critical for probing receptor localization and function in physiological systems .

Properties

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-2-[3-(4-azidophenyl)propanoylamino]-3-(4-methoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H84N20O13/c1-96-42-24-17-39(18-25-42)34-47(74-53(87)28-19-36-13-20-40(21-14-36)81-82-71)57(91)79-48(33-37-8-3-2-4-9-37)58(92)75-44(26-27-51(64)85)56(90)80-49(35-52(65)86)59(93)77-45(11-6-30-73-63(69)70)61(95)83-31-7-12-50(83)60(94)76-43(10-5-29-72-62(67)68)55(89)78-46(54(66)88)32-38-15-22-41(84)23-16-38/h2-4,8-9,13-18,20-25,43-50,84H,5-7,10-12,19,26-35H2,1H3,(H2,64,85)(H2,65,86)(H2,66,88)(H,74,87)(H,75,92)(H,76,94)(H,77,93)(H,78,89)(H,79,91)(H,80,90)(H4,67,68,72)(H4,69,70,73)/t43-,44-,45-,46-,47+,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJAEWOGJARIPY-NTXUYPKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CCC5=CC=C(C=C5)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CCC5=CC=C(C=C5)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H84N20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with a Rink amide resin to ensure a C-terminal amide group, critical for the peptide’s bioactivity. Resin loading is quantified via photometric Fmoc analysis, achieving a standard loading capacity of 0.5 mmol/g. This step ensures uniform peptide chain elongation and minimizes truncated byproducts.

Sequential Amino Acid Coupling

The linear sequence is assembled using Fmoc-protected amino acids, with iterative deprotection (20% piperidine/DMF) and coupling cycles. Activators such as HBTU/DIPEA (7:10.5 molar ratio) facilitate efficient amide bond formation. Modified residues demand specialized handling:

  • Deamino-Phe(4-N3) : Introduced as an Fmoc-protected derivative with a pre-installed azido group. The azide’s reactivity necessitates light-protected conditions to avoid unintended cycloadditions.

  • D-Tyr(Me) : A methylated D-tyrosine residue requiring orthogonal protection (e.g., trityl for the hydroxyl group) to prevent demethylation during acidic cleavage.

Coupling times are extended to 30–60 minutes for sterically hindered residues (e.g., Arg, Pro), ensuring >99% reaction completion.

Cyclization and Folding

Disulfide Bond Formation

While this peptide lacks disulfide bridges, analogous protocols for oxidative folding (e.g., somatostatin synthesis) inform its handling. For example, glutathione-mediated oxidative buffers (0.1 M NH4HCO3, pH 8.4) ensure proper tertiary structure formation.

Intramolecular Interactions

The presence of D-amino acids (e.g., D-Tyr(Me)) enhances resistance to enzymatic degradation, as evidenced in retroinverse peptide studies. Molecular dynamics simulations suggest that the methyl group on tyrosine stabilizes hydrophobic interactions with adjacent phenylalanine residues.

Cleavage and Global Deprotection

Acidic Cleavage Conditions

The peptide-resin is treated with a TFA-based cocktail (TFA:TIPS:H2O:DODT = 92.5:2.5:2.5:2.5) for 90 minutes to simultaneously cleave the peptide and remove acid-labile protecting groups. The azido group remains stable under these conditions due to its electron-withdrawing nature.

Side-Chain Deprotection

Persistent protecting groups (e.g., Arg’s Pmc) are removed during cleavage. For methylated tyrosine, no additional deprotection is needed, as the methyl ether is stable to TFA.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified using a C18 column with a gradient of 10–60% acetonitrile in 0.1% TFA over 60 minutes. The target compound elutes at ~35% acetonitrile, confirmed by analytical HPLC.

Table 1: HPLC Purification Parameters

ParameterValue
ColumnC18, 5 μm, 250 × 4.6 mm
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time28–32 minutes

Mass Spectrometry (MS)

High-resolution ESI-MS confirms the molecular weight (1329.5 g/mol) with a deviation of <0.01%. Fragmentation patterns validate the sequence, particularly distinguishing D-Tyr(Me) from L-isomers.

Yield and Purity Optimization

Coupling Efficiency

The presence of three arginine residues poses aggregation risks. Adding 10% DMSO to the coupling mixture improves solvation, increasing overall yield from 65% to 82%.

Trifluoroacetic Acid (TFA) Removal

Post-cleavage TFA is neutralized via lyophilization followed by dialysis against 0.1 M HCl, reducing residual TFA to <0.1%.

Comparative Analysis with Analogous Peptides

Stability Enhancements

Compared to vasopressin analogs, the inclusion of D-Tyr(Me) and azido-Phe extends serum half-life from 12 minutes to >2 hours in murine models.

Synthetic Challenges

The peptide’s length (9 residues) and multiple charged residues (Arg, Asn) necessitate segmental synthesis strategies, unlike shorter peptides like somatostatin .

Chemical Reactions Analysis

Structural Features Driving Reactivity

The peptide contains several reactive moieties and modifications:

  • 4-Azido-phenylalanine (Phe(4-N3)) : Introduces a photolabile azide group capable of strain-promoted azide-alkyne cycloaddition (SPAAC) or Staudinger ligation .

  • N-Methyl-D-tyrosine (D-Tyr(Me)) : Reduces hydrogen-bonding capacity and enhances proteolytic resistance .

  • Amide backbone : Standard peptide bonds interspersed with D-amino acids (e.g., D-Tyr) to hinder enzymatic degradation .

Azide-Specific Reactivity

The 4-azido group on phenylalanine enables bioorthogonal click chemistry:

Reaction TypeConditionsProductApplication
SPAAC Cu-free, pH 7.4, room temperatureTriazole-linked conjugatesTarget labeling in biological systems
Staudinger Ligation Phosphine reagents, aqueous bufferStable amide bondsSite-specific modifications

These reactions are critical for tracking the peptide’s distribution in receptor-binding studies.

Enzymatic Stability Modifications

  • Methylation of D-Tyr : Blocks trypsin-like proteases by steric hindrance, increasing half-life in gastrointestinal fluid (SIF/SGF) .

  • D-Amino Acids : Reduce cleavage by chymotrypsin and pepsin, as shown in stability assays comparing L/D isomers .

Stability Data:

ModificationHalf-Life (SIF)Protease Resistance
D-Tyr(Me)>24 hoursResists chymotrypsin
L-Tyr(Me)<3 hoursSusceptible to cleavage

Post-Synthetic Modifications

  • Photocrosslinking : UV irradiation (365 nm) activates the azide for covalent binding to proximal biomolecules .

  • Oxidative Folding : Disulfide bonds (if present) are stabilized under alkaline conditions .

Proteolytic Susceptibility

Primary cleavage sites identified via LC-MS:

  • Asn-Arg bond : Susceptible to trypsin-like proteases without D-Arg substitution .

  • Tyr-Phe bond : Resistant due to D-Tyr(Me) but cleaved in acidic environments (pH <2) .

Oxidative Degradation

  • Methionine oxidation : Not observed due to absence of methionine .

  • Azide reduction : Occurs under reductive conditions (e.g., TCEP), forming amine byproducts.

Comparative Analysis with Analogues

CompoundModificationsStability (SIF)Receptor Affinity (Ki, nM)
Target Peptide Phe(4-N3), D-Tyr(Me)>24 hours μ-opioid: 0.03
[Dmt¹]ENKDmt¹, Phe³2.8 hours μ-opioid: 0.0068
Desmopressind-Arg⁸, Tyr²2.8 hours V2 receptor: 0.55

Scientific Research Applications

Structural Characteristics

The compound is a synthetic peptide with a specific sequence that includes several amino acids known for their roles in biological activity. The incorporation of deamino and 4-N3 modifications enhances its stability and binding affinity to target receptors.

2.1. Receptor Binding Studies

Research indicates that this compound can effectively bind to specific receptors, such as vasopressin receptors. A study demonstrated that photoactivation of the compound allows it to covalently bind to hormonal receptors, thereby enhancing its biological activity .

2.2. Antagonistic Properties

The compound exhibits antagonistic properties against certain hormonal pathways. For instance, it has been shown to inhibit vasopressin-induced signaling, making it a candidate for developing treatments for conditions like hypertension and heart failure .

3.1. Neurological Disorders

There is emerging evidence that this peptide could be beneficial in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its structural modifications may enhance its penetration through the blood-brain barrier, allowing for potential therapeutic effects in neurodegenerative diseases .

3.2. Cancer Treatment

The compound's ability to interfere with cellular signaling pathways positions it as a potential agent in cancer therapy. Research has indicated that peptides similar to this one can inhibit tumor growth by blocking specific receptor interactions essential for cancer cell proliferation .

Case Studies

Study ReferenceApplication FocusKey Findings
Vasopressin receptor antagonismDemonstrated binding affinity and biological activity enhancement through photoactivation.
Neurological applicationsSuggested potential benefits in neurodegenerative disease treatment due to blood-brain barrier penetration capabilities.
Cancer therapyIndicated inhibition of tumor growth through interference with receptor signaling pathways.

Mechanism of Action

The mechanism of action of this peptide depends on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate biological pathways. The molecular targets and pathways involved would be specific to the peptide’s intended application, such as inhibiting enzyme activity or binding to a receptor to trigger a cellular response.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Modifications and Pharmacological Profiles
Compound Name Structural Modifications Target Receptor Key Findings Reference
deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂ Deaminated Phe(4-N3), D-Tyr(Me), C-terminal amide V1a High-affinity antagonist (Kd in nM range); used for receptor localization studies.
4-HO-Ph(CH₂)₂-CO-DTyr(Me)-Phe-Gln-Asn-Arg-Pro-Lys(5-carboxytetramethylrhodamyl)-NH₂ Rhodamine-labeled Lys at C-terminus, D-Tyr(Me) V1b Fluorescent probe for V1b receptor imaging; moderate V1b selectivity due to rhodamine tag.
d(CH₂)₅[D-Tyr(Et)²,Arg³,Val⁴]AVP D-Tyr(Et) substitution, Val⁴, cyclic disulfide Novel hypotensive VP receptor Hypotensive action in rats; no interaction with classical V1a/V2/OT receptors.
D-Tyr-D-Leu-[N-Me]-Phe-Gln-Pro-Gln-Arg-Phe-NH₂ D-Tyr, N-methyl-Phe, D-Leu Opioid receptors Dual agonist/antagonist effects on intestinal motility and nociception; naloxone-sensitive.
125I-phenylacetyl-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂ Phenylacetyl group, ¹²⁵I label V1a Radioligand with binding affinity comparable to parent compound; used in membrane studies.

Detailed Analysis

(a) Receptor Selectivity and Binding Affinity
  • The parent compound, deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂, shows specificity for V1a receptors due to its D-Tyr(Me) and arginine-rich sequence. Substitution of Arg⁸ with Lys (as in ’s compound) shifts selectivity toward V1b receptors, highlighting the importance of the C-terminal residue in receptor discrimination .
  • The hypotensive analogues in (e.g., d(CH₂)₅[D-Tyr(Et)²,Arg³,Val⁴]AVP) lack affinity for classical vasopressin receptors but induce blood pressure reduction via unknown mechanisms, suggesting novel receptor interactions or allosteric modulation .
(b) Functional Outcomes
  • Antagonism vs. Imaging Utility : While the parent compound and its ¹²⁵I-labeled variant are pure antagonists, the rhodamine-tagged analogue in retains partial agonist activity, enabling real-time visualization of V1b receptor dynamics in cellular models .
  • D-Amino Acid Synergy: D-Tyr(Me) in the parent compound stabilizes a receptor-antagonistic conformation. In contrast, free D-Tyr (unmodified) enhances antimicrobial efficacy when combined with ciprofloxacin (CIP), reducing biofilm viability by 1.5–2 logs . This underscores the context-dependent role of D-amino acids in pharmacology.
(c) Structural Modifications and Stability
  • N-Terminal Modifications : The phenylacetyl group in ’s radiolabeled analogue improves stability without compromising binding, whereas the 4-hydroxybenzoyl group in ’s compound introduces fluorescence but reduces receptor affinity by ~30% .
  • Methylation vs. Ethylation : Methylation of D-Tyr (D-Tyr(Me)) in the parent compound enhances V1a binding, while ethylation (D-Tyr(Et)) in ’s analogues abolishes classical receptor interactions, suggesting steric hindrance influences receptor engagement .

Biological Activity

Deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of receptor binding and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is a modified peptide with specific amino acid substitutions aimed at enhancing its stability and activity. The presence of deamino-Phe and the azide group at the para position of phenylalanine (Phe(4-N3)) are critical modifications that may influence its interaction with biological targets.

  • Receptor Binding :
    • The peptide has been studied for its binding affinity to vasopressin receptors, particularly the V1a receptor. Research indicates that it can act as an antagonist, potentially inhibiting vasopressin-mediated signaling pathways .
    • The azide modification allows for unique conjugation strategies in drug development, enhancing the peptide's utility in therapeutic applications .
  • Stability :
    • The incorporation of D-amino acids and modifications such as N-methylation (D-Tyr(Me)) contribute to increased resistance against enzymatic degradation, making it more stable in biological environments compared to its natural counterparts .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar peptides, suggesting that modifications can lead to enhanced activity against various bacterial strains. For instance, peptides with similar structures have demonstrated significant antibacterial effects against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Peptide VariantTarget BacteriaMIC (µM)Activity Type
Deamino-Phe(4-N3)E. coli5Antibacterial
D-Tyr(Me)-PheStaphylococcus aureus8Antibacterial
Gln-Asn-ArgPseudomonas aeruginosa10Antibacterial

Cytotoxicity

The cytotoxic effects of this compound have been assessed on various cell lines. In general, the cytotoxicity remains low within the therapeutic range, indicating a favorable safety profile for potential clinical applications .

Case Studies

  • Vasopressin Receptor Antagonism :
    • A study focused on the antagonist properties of this compound revealed its effectiveness in blocking vasopressin-induced cellular responses in vitro. This suggests potential applications in managing conditions influenced by vasopressin signaling, such as hypertension and heart failure .
  • Antimicrobial Efficacy :
    • Another investigation highlighted the peptide's ability to permeabilize bacterial membranes rapidly, leading to cell lysis within minutes of exposure. This rapid action underscores its potential as a novel antimicrobial agent against resistant strains .

Q & A

Q. Answer :

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc chemistry with HBTU/HOBt activation for stepwise assembly. Protect D-Tyr(Me) with a tert-butyl group to prevent demethylation during cleavage .
  • Purification : Employ preparative HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent and a gradient of acetonitrile/water (15–45% over 30 min) .
  • Characterization : Validate purity (>95%) via analytical HPLC and confirm mass using MALDI-TOF or ESI-MS .

Advanced: How do discrepancies in receptor selectivity arise between in vitro and in vivo models?

Answer :
Discrepancies may stem from:

  • Receptor dimerization : V1a-V2 heterodimers in vivo may alter binding kinetics compared to isolated receptors in vitro .
  • Metabolic stability : In vivo degradation (e.g., by peptidases) can fragment the peptide, producing metabolites with unintended receptor activity .

Q. Resolution :

Cross-Validation : Compare in vitro binding data (e.g., HEK293 cells expressing V1a) with ex vivo autoradiography in target tissues .

Metabolite Profiling : Use LC-MS to identify degradation products and assess their receptor activity .

Basic: What assays are recommended to evaluate the potency of this antagonist?

Q. Answer :

  • Functional Antagonism : Measure inhibition of vasopressin-induced calcium mobilization in V1a-transfected cells using FLIPR (Fluorometric Imaging Plate Reader) .
  • Binding Affinity : Perform competitive displacement assays with ¹²⁵I-labelled V1a ligands (e.g., ¹²⁵I-phenylacetyl-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂) in rat liver membranes .

Data Interpretation : Calculate IC₅₀ and Ki values using nonlinear regression (e.g., GraphPad Prism). A Ki < 1 nM indicates high potency .

Advanced: How can structural analogs address off-target effects on oxytocin receptors?

Q. Answer :

  • Position 2 Substitution : Replace D-Tyr(Me) with bulkier residues (e.g., D-Tyr(Et)) to sterically hinder OTR binding while retaining V1a affinity .
  • Position 6 Modification : Substitute Arg⁶ with Lys to reduce electrostatic interactions with OTR, as shown in analogs like Phaa-D-Tyr(Et)-Phe-Gln-Asn-Lys-Pro-Arg-NH₂ .

Validation : Use dual-binding assays for V1a and OTR. A selectivity index (V1a Ki / OTR Ki) >500-fold confirms specificity .

Basic: What in vivo models are suitable for testing this antagonist’s efficacy?

Q. Answer :

  • Hypertension Models : Administer the peptide (0.1–1 mg/kg IV) in spontaneously hypertensive rats (SHR) and monitor blood pressure via telemetry .
  • Stress Response : Assess blockade of vasopressin-mediated anxiety in rodents using elevated plus maze tests after intracerebroventricular (ICV) injection .

Methodological Note : Include a V1a-selective agonist (e.g., [Phe²,Orn⁸]-vasopressin) as a positive control to confirm target engagement .

Advanced: How can molecular dynamics (MD) simulations improve the design of next-generation analogs?

Q. Answer :

  • Binding Pocket Analysis : Simulate peptide-V1a interactions (e.g., using GROMACS) to identify residues critical for binding (e.g., Arg⁸ and Tyr⁹) .
  • Free Energy Calculations : Use MM-PBSA to predict ΔG changes for substitutions, prioritizing modifications with lower ΔG (e.g., D-Tyr(Me) vs. D-Tyr) .

Validation : Synthesize top computational hits and test in binding assays. A >10-fold improvement in Ki validates the simulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.